1,2-ビス(メチルジエトキシシリル)エタン

概要

説明

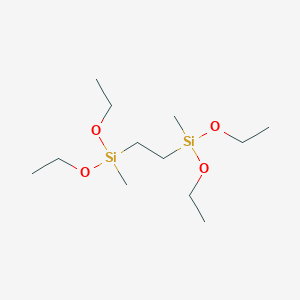

1,2-Bis(methyldiethoxysilyl)ethane is an organosilicon compound with the molecular formula C12H30O4Si2 and a molecular weight of 294.54 g/mol . It is a liquid at room temperature with a boiling point of 80°C at 1.5 mmHg and a density of 0.92 g/mL . This compound is primarily used in the field of organosilicon chemistry and has applications in various industrial and research settings.

科学的研究の応用

1,2-Bis(methyldiethoxysilyl)ethane has a wide range of applications in scientific research, including:

作用機序

Target of Action

1,2-Bis(methyldiethoxysilyl)ethane is a type of organosilicon compoundLike other organosilicon compounds, it may interact with various biological molecules depending on its structure and functional groups .

Mode of Action

It is known that organosilicon compounds can form covalent bonds with various biological molecules, altering their structure and function .

Pharmacokinetics

Like other organosilicon compounds, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,2-Bis(methyldiethoxysilyl)ethane. For instance, the compound’s reactivity may increase at higher temperatures or under acidic conditions .

準備方法

Synthetic Routes and Reaction Conditions

1,2-Bis(methyldiethoxysilyl)ethane can be synthesized through the hydrosilylation reaction of vinylsilane derivatives with diethoxymethylsilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 80°C and atmospheric pressure.

Industrial Production Methods

In industrial settings, the production of 1,2-Bis(methyldiethoxysilyl)ethane involves the continuous flow of reactants through a reactor equipped with a platinum catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

化学反応の分析

Types of Reactions

1,2-Bis(methyldiethoxysilyl)ethane undergoes various chemical reactions, including:

Hydrolysis: Reacts slowly with moisture or water to form silanols and ethanol.

Condensation: Can undergo condensation reactions to form siloxane bonds, which are essential in the formation of silicone polymers.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water or moisture at room temperature.

Condensation: Requires acidic or basic catalysts and can occur at temperatures ranging from 25°C to 100°C.

Major Products Formed

Hydrolysis: Produces silanols and ethanol.

Condensation: Forms siloxane bonds, leading to the creation of silicone polymers.

類似化合物との比較

Similar Compounds

1,2-Bis(chlorodimethylsilyl)ethane: Used as a protecting reagent for primary amines and has applications in medicine, electronics, and polymer materials.

1,2-Bis(trimethoxysilyl)ethane: Another organosilicon compound with similar applications in the production of silicone polymers and surface modification.

Uniqueness

1,2-Bis(methyldiethoxysilyl)ethane is unique due to its specific reactivity with water and moisture, allowing it to form silanols and ethanol. This property makes it particularly useful in applications requiring controlled hydrolysis and condensation reactions .

生物活性

1,2-Bis(methyldiethoxysilyl)ethane (BMDEE) is an organosilicon compound characterized by its unique structure featuring two methyldiethoxysilyl groups attached to an ethylene bridge. With a molecular weight of approximately 294.54 g/mol, BMDEE has garnered attention for its potential applications in various fields, particularly in the synthesis of silicate materials such as aerogels and xerogels. Although direct biological activity related to BMDEE is limited, its hydrolysis product, ethanol, can exhibit significant biological effects. This article explores the biological activity of BMDEE, its mechanisms of action, and relevant case studies.

Structure and Hydrolysis

BMDEE contains two hydrolyzable ethoxy groups that readily react with water to form silanol groups (Si-OH). This reaction plays a crucial role in modifying the surface properties of materials, influencing factors such as wettability and adhesion. The hydrolysis process can be summarized as follows:

The release of ethanol during hydrolysis is significant because ethanol is known to have various biological effects, including neurotoxic properties when consumed in large quantities .

Biological Activity of Hydrolysis Products

While BMDEE itself does not exhibit direct biological activity, the hydrolysis product—ethanol—has been extensively studied for its effects on the central nervous system. Ethanol can act as a depressant and has been classified as a potential carcinogen when consumed in alcoholic beverages. Therefore, safety considerations are essential when handling BMDEE due to its potential to release ethanol upon contact with moisture.

Surface Modification and Adhesion

BMDEE is primarily utilized in surface modification processes. The silanol groups formed through hydrolysis can bond with various functional groups on inorganic substrates, creating strong covalent bonds that enhance adhesion between materials. This property is particularly valuable in applications involving coatings, adhesives, and sealants .

Case Studies: Aerogel Synthesis

Recent studies have demonstrated the effectiveness of BMDEE as a precursor for synthesizing transparent ethylene-bridged polymethylsiloxane (EBPMS) aerogels. For instance, Shimizu et al. (2020) reported that BMDEE could produce monolithic aerogels with improved mechanical properties and hydrophobic characteristics due to the presence of pendant methyl groups . The study highlighted the following key findings:

| Property | EBPMS Aerogels | Polymethylsilsesquioxane (PMSQ) Aerogels |

|---|---|---|

| Hydrophobicity | High due to methyl groups | Requires post-synthesis treatment |

| Transmittance at 550 nm | 90% | 70% |

| Bulk Density (g/cm³) | 0.12 | 0.18 |

| Flexural Strength (MPa) | 5.0 | 3.5 |

These findings underscore the potential of BMDEE-derived materials in applications requiring both flexibility and robust mechanical properties.

Safety and Toxicological Considerations

Despite its utility in material science, BMDEE poses certain safety risks. It is classified as an irritant and has acute toxicity concerns . Moreover, due to its ability to release ethanol upon hydrolysis, handling precautions must be taken to mitigate exposure risks associated with ethanol's biological effects.

特性

IUPAC Name |

2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITBDIPWYKTHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CC[Si](C)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939334 | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18043-74-8, 88736-80-5 | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18043-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018043748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(methyldiethoxysilyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088736805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2-Bis(methyldiethoxysilyl)ethane (BMDEE) suitable for creating flexible aerogels compared to traditional silica aerogels?

A1: Traditional silica aerogels, derived from precursors like tetramethoxysilane (TMOS), are known for their excellent properties but suffer from mechanical brittleness. BMDEE, on the other hand, introduces flexibility into the aerogel structure. This difference in mechanical behavior stems from the distinct structural arrangements formed during polymerization.

- TMOS forms rigid Si–O–Si–O ring structures that are prone to collapse under compressive stress. []

- BMDEE, with its ethylene bridge (CH2CH2) connecting the silicon atoms, forms a more flexible polymer network. This network can withstand deformation without collapsing because the ethylene bridge allows for structural rearrangement and energy dissipation, ultimately resulting in improved flexibility. [, ]

Q2: How does the ethylene bridge in BMDEE contribute to the enhanced bending flexibility observed in the resulting aerogels?

A2: Research indicates that the ethylene bridge in BMDEE plays a crucial role in improving the bending flexibility of the resulting aerogels compared to those derived from polymethylsilsesquioxane (PMSQ). [] This enhancement is attributed to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。